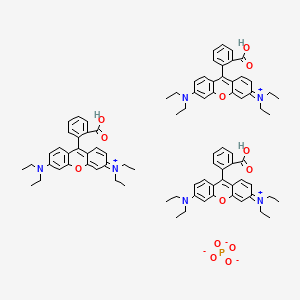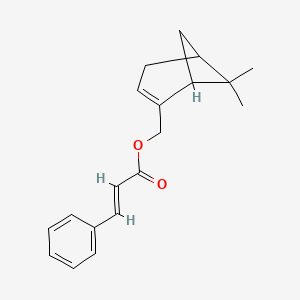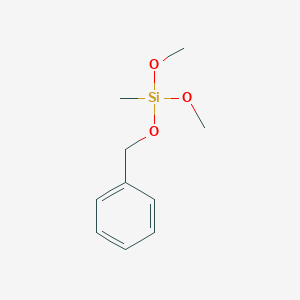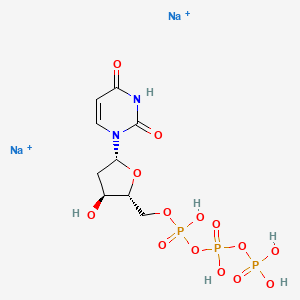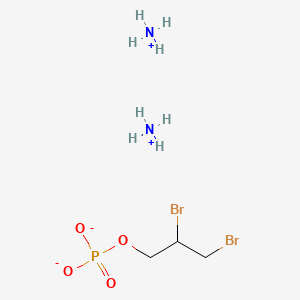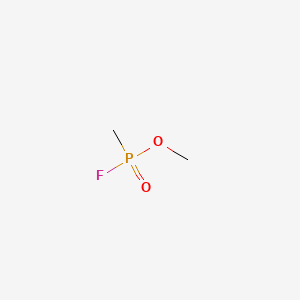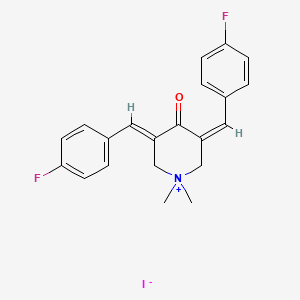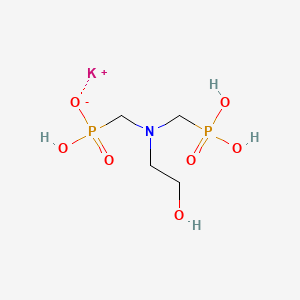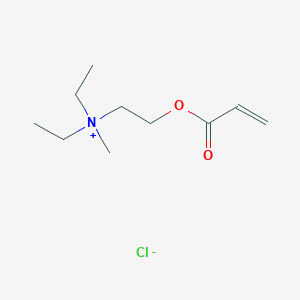
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C10H20ClNO2. This compound is known for its diverse applications in various fields, including organic synthesis, antimicrobial treatments, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the reaction of diethylmethylamine with 2-chloroethyl acrylate, followed by quaternization with methyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The presence of the acrylate group allows for addition reactions with nucleophiles or electrophiles.
Polymerization: The acrylate moiety can undergo polymerization reactions, forming polymers with specific properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may vary, but typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium compounds, while polymerization reactions result in acrylate-based polymers .
Scientific Research Applications
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed as an antimicrobial agent in various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antimicrobial formulations.
Industry: Utilized in the production of dyes, rubber, textiles, and water treatment chemicals.
Mechanism of Action
The mechanism of action of diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the acrylate group can participate in covalent bonding with target molecules, enhancing its antimicrobial efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzyldimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a benzyl group instead of a diethyl group.
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a methyl-substituted acrylate group.
Dimethylbenzyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride: Similar structure but with a dimethylbenzyl group.
Uniqueness
Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of diethyl and acrylate groups, which confer distinct chemical reactivity and antimicrobial properties. This uniqueness makes it particularly valuable in applications requiring both antimicrobial activity and chemical versatility .
Properties
CAS No. |
65895-95-6 |
|---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C10H20NO2.ClH/c1-5-10(12)13-9-8-11(4,6-2)7-3;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
UWGDUZWWQJDYBU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




